
3-Methylbutyl 3,7-dichloroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isopentyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of Isopentyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Isopentyl 3,7-dichloroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isopentyl 3,7-dichloroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the development of herbicides and pesticides due to its selective herbicidal activity.
Mécanisme D'action
The mechanism of action of Isopentyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as an auxin-type herbicide, disrupting the normal growth processes of weeds by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the weed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinclorac: Another quinoline derivative used as a selective herbicide.
3,7-Dichloroquinoline-8-carboxylic acid: The parent compound from which Isopentyl 3,7-dichloroquinoline-8-carboxylate is derived.
Ethyl 3,7-dichloroquinoline-8-carboxylate: A similar ester derivative with ethyl alcohol instead of isopentyl alcohol.
Uniqueness
Isopentyl 3,7-dichloroquinoline-8-carboxylate is unique due to its specific ester group, which can influence its biological activity and physical properties. The isopentyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as a herbicide or therapeutic agent .
Propriétés
Numéro CAS |
381686-77-7 |
|---|---|
Formule moléculaire |
C15H15Cl2NO2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
3-methylbutyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO2/c1-9(2)5-6-20-15(19)13-12(17)4-3-10-7-11(16)8-18-14(10)13/h3-4,7-9H,5-6H2,1-2H3 |
Clé InChI |
DLLOBDIRHFBSGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



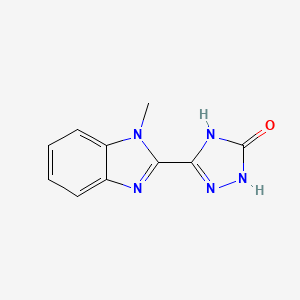
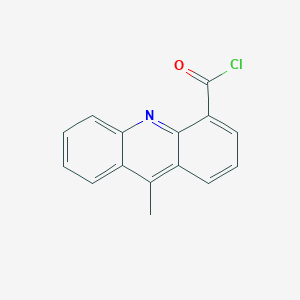
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
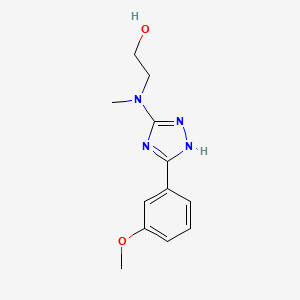
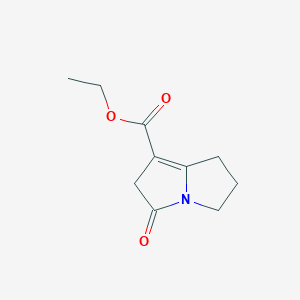
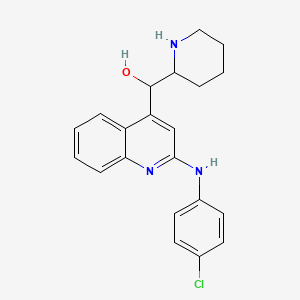
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
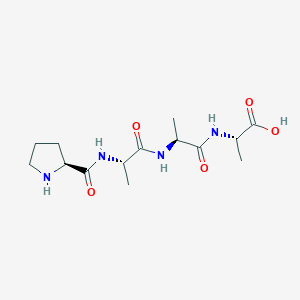

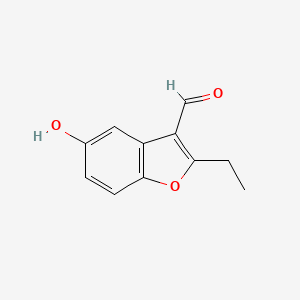
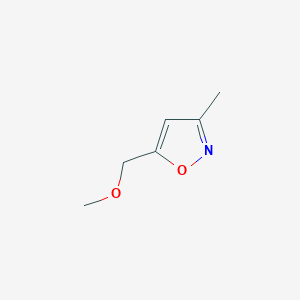
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
